chemical properties of 3-(2,2,2-Trifluoroethyl)benzaldehyde
chemical properties of 3-(2,2,2-Trifluoroethyl)benzaldehyde
A Strategic Building Block for Lipophilicity Modulation in Drug Design[1]
Executive Summary: The "Goldilocks" Fluorine Effect
In modern medicinal chemistry, the 3-(2,2,2-trifluoroethyl)benzaldehyde (CAS: 1368345-17-8) scaffold represents a critical tool for "fluorine scanning."[1] Unlike the direct trifluoromethyl (
This guide details the physicochemical properties, validated synthetic routes, and strategic applications of this aldehyde in the synthesis of bioactive amines and heterocycles.
Physicochemical Profile & Identification
The introduction of the methylene spacer (
| Property | Data / Prediction | Context |
| CAS Number | 1368345-17-8 | Unambiguous Identifier |
| Molecular Formula | ||
| Molecular Weight | 204.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | Typical for fluorinated benzaldehydes |
| Boiling Point | ~85-88 °C @ 15 mmHg (Predicted) | Comparable to 3-(trifluoromethyl)benzaldehyde |
| LogP (Predicted) | 2.8 - 3.1 | More lipophilic than ethyl ( |
| Hammett | ~0.15 (Est.)[1] | Inductive withdrawal is attenuated by the methylene spacer |
| H-Bond Acceptors | 4 (3 F + 1 O) | Fluorine acts as a weak acceptor |
Key Insight: The
Synthetic Accessibility & Validated Protocols
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route avoids direct trifluoroethylation of the aldehyde (which is prone to side reactions) and instead utilizes a Lithiation-Formylation sequence on the pre-functionalized arene.
Protocol A: Synthesis via Metal-Halogen Exchange (Recommended)
This route ensures high regioselectivity and avoids oxidation state adjustments.[1]
Starting Material: 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Reagents:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 1-bromo-3-(2,2,2-trifluoroethyl)benzene (1.0 equiv) and anhydrous THF (
).[1] -
Lithiation: Cool the solution to -78 °C . Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature < -70 °C.-
Mechanistic Note: The inductive effect of the meta-trifluoroethyl group slightly stabilizes the lithiated intermediate compared to toluene, but not enough to cause lithium migration (ortho-lithiation) under these conditions.
-
-
Formylation: Stir for 45 minutes at -78 °C. Add anhydrous DMF (1.5 equiv) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous
.[1] -
Workup: Extract with Et2O, wash with brine, dry over
, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).
Visualization: Synthetic Pathway
Caption: Regioselective synthesis via cryogenic lithiation-formylation sequence.
Chemical Reactivity & Transformations[1][5][6]
The aldehyde functionality at the 3-position is the primary handle for diversification. The presence of the meta-trifluoroethyl group exerts a mild electron-withdrawing effect, making the carbonyl carbon slightly more electrophilic than unsubstituted benzaldehyde, but less reactive than 3-nitrobenzaldehyde.[1]
4.1 Reductive Amination (Medicinal Chemistry Core)
This is the most frequent application, used to generate secondary and tertiary amines for library synthesis.
-
Standard Conditions: Amine (1.0 equiv),
(1.5 equiv), DCE or DCM, catalytic AcOH. -
Observation: Reaction rates are typically faster than with electron-rich aldehydes (e.g., p-anisaldehyde).[1] The resulting amines retain the metabolic stability of the trifluoroethyl tail.
4.2 Metabolic Stability of the Scaffold
The
-
Metabolic Fate: The primary metabolic risk is dehydrofluorination if the methylene protons are exceptionally acidic, but on a meta-substituted benzene ring, this is negligible compared to direct ring oxidation.
Visualization: Reactivity Network
Caption: Primary divergent synthesis pathways from the aldehyde core.[1]
Strategic Application in Drug Design
Bioisosterism: The "Fluorine Walk"
Replacing a methyl or ethyl group with a 2,2,2-trifluoroethyl group is a standard optimization tactic.[1]
-
vs. Ethyl: Increases lipophilicity (LogP), blocks metabolism, removes metabolic "soft spot."[1]
-
vs. Trifluoromethyl: Adds steric bulk (volume increase), reduces electron withdrawal from the ring, introduces a "kink" in the chain which can fill hydrophobic pockets more effectively.
Case Study Logic
If a lead compound containing a m-ethylphenyl moiety shows high clearance due to benzylic oxidation (
-
Halts Metabolism: The C-H bond dissociation energy of the benzylic position is increased by the adjacent electron-withdrawing
. -
Maintains Potency: The steric envelope is similar, allowing the inhibitor to fit the same binding pocket.
Safety & Handling
-
Hazards: Like most fluorinated benzaldehydes, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .
-
Specific Precaution: Trifluoroethyl compounds can sometimes degrade to release fluoride ions under extreme basic conditions or high heat, though this specific arene is stable under standard organic synthesis conditions.[1]
-
Storage: Store under nitrogen at 2-8 °C to prevent autoxidation to the benzoic acid.
References
-
Synthesis & Properties of Trifluoroethyl Arenes
-
Lipophilicity & Bioisosterism
-
Reductive Amination Protocols
-
Commercial Availability & Identifiers
-
Key Organics / CymitQuimica Catalog Data for CAS 1368345-17-8.[1]
-
Sources
- 1. 2-(2,2,2-Trifluoroethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether [pubmed.ncbi.nlm.nih.gov]
